Introduction: The Emerging Significance of Substituted Pyridylboronic Acids in Drug Discovery
Introduction: The Emerging Significance of Substituted Pyridylboronic Acids in Drug Discovery
An In-depth Technical Guide to (4-Cyclopropylpyridin-3-yl)boronic acid: A Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among the vast arsenal of synthetic building blocks, heteroaromatic boronic acids have emerged as indispensable tools, largely due to their versatility in carbon-carbon bond-forming reactions.[1][2] (4-Cyclopropylpyridin-3-yl)boronic acid, in particular, represents a confluence of two highly sought-after structural features: a pyridine core and a cyclopropyl group. The pyridine ring is a prevalent scaffold in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The cyclopropyl moiety is increasingly utilized by medicinal chemists to enhance a molecule's metabolic stability, potency, and membrane permeability, while also providing a degree of conformational rigidity.[4][5][6]
This guide provides a comprehensive technical overview of (4-cyclopropylpyridin-3-yl)boronic acid for researchers, scientists, and professionals in drug development. It will delve into the compound's chemical structure and properties, propose a robust synthetic pathway, discuss its characterization, and explore its applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions.
Chemical Structure and Physicochemical Properties
(4-Cyclopropylpyridin-3-yl)boronic acid is an organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 4-position and a boronic acid functional group at the 3-position.[7][8] The boronic acid group, -B(OH)₂, is a Lewis acid, capable of forming reversible covalent complexes with diols and other nucleophiles, a property that underpins its reactivity and biological interactions.[9]
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} Caption: Chemical structure of (4-Cyclopropylpyridin-3-yl)boronic acid.
Table 1: Physicochemical Properties of (4-Cyclopropylpyridin-3-yl)boronic acid
| Property | Value | Source |
| CAS Number | 1428882-23-8 | [10] |
| Molecular Formula | C₈H₁₀BNO₂ | [7][10] |
| Molecular Weight | 162.98 g/mol | [10] |
| IUPAC Name | (4-cyclopropylpyridin-3-yl)boronic acid | [7] |
| Synonyms | 4-cyclopropyl-3-pyridinylboronic acid | [8][11] |
| Physical Form | Expected to be a solid at room temperature | General knowledge of boronic acids |
| Solubility | Soluble in organic solvents such as THF, Dioxane, and DMSO | General knowledge of boronic acids |
| Stability | 4-pyridyl boronic acids are generally stable to protodeboronation | [12] |
Proposed Synthesis Pathway
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} Caption: Proposed two-stage synthesis of (4-Cyclopropylpyridin-3-yl)boronic acid.
Experimental Protocol: A Proposed Methodology
Stage 1: Synthesis of 4-Cyclopropylpyridine
The synthesis of 4-cyclopropylpyridine can be efficiently achieved from 4-vinylpyridine via a Corey-Chaykovsky reaction.[10] This reaction utilizes a sulfur ylide to transfer a methylene group to the vinyl substituent, forming the cyclopropane ring.
-
Preparation of Dimethylsulfonium Methylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend trimethylsulfonium iodide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as sodium hydride or n-butyllithium, dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to form the dimethylsulfonium methylide ylide.
-
Cyclopropanation: Cool the ylide solution to 0 °C and add a solution of 4-vinylpyridine in anhydrous THF dropwise.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-cyclopropylpyridine can be purified by column chromatography on silica gel.
Stage 2: Directed Lithiation and Borylation of 4-Cyclopropylpyridine
The borylation of 4-cyclopropylpyridine at the 3-position can be achieved through directed ortho-lithiation followed by quenching with a borate ester.[1][13][14] The nitrogen atom of the pyridine ring directs the lithiation to the adjacent C-3 position.
-
Lithiation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-cyclopropylpyridine in anhydrous THF. Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Add a solution of n-butyllithium in hexanes dropwise while maintaining the low temperature. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the 3-lithiated intermediate.
-
Borylation: To the solution of the lithiated species, add triisopropyl borate dropwise at -78 °C. The borate ester reacts with the organolithium compound to form a boronate complex.
-
Hydrolysis and Isolation: After stirring for an additional 1-2 hours at low temperature, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This hydrolysis step converts the boronate ester to the desired boronic acid.
-
Purification: Extract the product into an organic solvent. The boronic acid can often be purified by crystallization or by forming its pinacol ester for easier handling and purification by chromatography, followed by deprotection if the free boronic acid is required.[14]
Characterization and Spectral Properties
The unambiguous identification of (4-cyclopropylpyridin-3-yl)boronic acid requires a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds.[15][16]
Table 2: Expected Spectral Properties of (4-Cyclopropylpyridin-3-yl)boronic acid
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. The proton at C-2 would likely be the most downfield. - A multiplet for the methine proton of the cyclopropyl group. - Two multiplets for the diastereotopic methylene protons of the cyclopropyl group. - A broad singlet for the -B(OH)₂ protons, which is often exchangeable with D₂O. |
| ¹³C NMR | - Distinct signals for the five carbon atoms of the pyridine ring. - A signal for the methine carbon of the cyclopropyl group. - A signal for the methylene carbons of the cyclopropyl group. |
| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the boronic acid hydroxyl groups. - C-H stretching vibrations for the aromatic and cyclopropyl groups. - C=N and C=C stretching vibrations characteristic of the pyridine ring. - B-O stretching vibrations. |
It is important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate NMR spectra.[17] The formation of the pinacol ester can provide a more stable and readily characterizable derivative.[18]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (4-cyclopropylpyridin-3-yl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[19] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
dot graph "suzuki_coupling" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
In a typical Suzuki-Miyaura coupling, (4-cyclopropylpyridin-3-yl)boronic acid would be reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The cyclopropyl-pyridine moiety is transferred to the reaction partner, enabling the synthesis of complex molecules that are of interest in medicinal chemistry and materials science. The tolerance of the Suzuki-Miyaura reaction to a wide range of functional groups makes it an ideal method for late-stage functionalization in a synthetic sequence.
Safety and Handling
As with all chemical reagents, (4-cyclopropylpyridin-3-yl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may dehydrate to form boroxines upon prolonged storage.
Conclusion
(4-Cyclopropylpyridin-3-yl)boronic acid is a valuable and strategically designed building block for organic synthesis, particularly in the field of drug discovery. Its structure combines the beneficial properties of the pyridine core with the advantageous features of the cyclopropyl group. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. As the demand for novel, sp³-rich scaffolds in medicinal chemistry continues to grow, the utility of reagents like (4-cyclopropylpyridin-3-yl)boronic acid is set to expand, enabling the creation of the next generation of therapeutic agents.
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